molecular formula C17H16N2O4S B12255138 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone

1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B12255138
M. Wt: 344.4 g/mol
InChI Key: CYCXPJDYLDGMFE-UHFFFAOYSA-N
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Description

This compound features a 1,3-benzodioxole core fused to an ethanone moiety, with a sulfanyl (-S-) bridge connecting the ethanone to a 4-hydroxy-5,6,7,8-tetrahydroquinazolin group. The sulfanyl linkage may confer metabolic stability compared to oxygen or nitrogen analogs.

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O4S/c20-13(10-5-6-14-15(7-10)23-9-22-14)8-24-17-18-12-4-2-1-3-11(12)16(21)19-17/h5-7H,1-4,8-9H2,(H,18,19,21)

InChI Key

CYCXPJDYLDGMFE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole and 4-hydroxy-5,6,7,8-tetrahydroquinazoline. The key steps involve:

    Formation of the Benzodioxole Intermediate: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.

    Sulfanyl Linkage Formation: The benzodioxole intermediate is then reacted with a thiol derivative of quinazoline under basic conditions to form the sulfanyl linkage.

    Final Coupling Reaction: The final product is obtained by coupling the intermediate with ethanone under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2H-1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinazoline N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

1-(2H-1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring can interact with hydrophobic pockets, while the quinazoline moiety can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular weights, and key properties:

Compound Name Core Structure Substituents on Sulfanyl Group Molecular Weight (g/mol) Key Features
Target Compound : 1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone Benzodioxole + ethanone 4-Hydroxy-5,6,7,8-tetrahydroquinazolin ~370 (estimated) Hydroxyl group enhances solubility; tetrahydroquinazolin may improve target binding
1-(1,3-Benzodioxol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazole Benzodioxole + ethanone 3-(Trifluoromethyl)benzyl + dihydroimidazole 381.37 CF₃ group increases lipophilicity; imidazole may confer basicity
1-(1,3-Benzodioxol-5-yl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Benzodioxole + ethanone 4-Chlorophenyl + 4-methylphenyl-triazole 463.94 Chlorine and methyl groups enhance steric bulk; triazole offers π-π interactions
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone Benzodioxole + ethanone 3-Nitrophenyl + thiazole 412.41 Nitro group reduces electron density; thiazole may improve metabolic stability
2-(1,3-Benzodioxol-5-yl)-1-(2,4-dihydroxyphenyl)ethanone Benzodioxole + ethanone 2,4-Dihydroxyphenyl (no sulfanyl bridge) 288.26 Polar hydroxyl groups increase aqueous solubility; lacks heterocyclic diversity

Challenges and Limitations

  • Synthetic Complexity : Introducing the tetrahydroquinazolin group requires multi-step synthesis compared to simpler dihydroxyphenyl derivatives .
  • Solubility : Despite the hydroxyl group, the tetrahydroquinazolin’s hydrophobicity may reduce solubility compared to dihydroxy analogs (e.g., ).

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